molecular formula C8H13ClO3 B2877566 Methyl 4-(chloromethyl)oxane-4-carboxylate CAS No. 2248364-99-8

Methyl 4-(chloromethyl)oxane-4-carboxylate

Cat. No.: B2877566
CAS No.: 2248364-99-8
M. Wt: 192.64
InChI Key: FTHZHSMSZAGZDJ-UHFFFAOYSA-N
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Description

Methyl 4-(chloromethyl)oxane-4-carboxylate is a chloromethyl-substituted oxane (tetrahydropyran) derivative with a methyl carboxylate ester group at the 4-position. While specific physicochemical data (e.g., molecular weight, CAS number) for this compound are absent in the provided evidence, its structural analogs suggest it is a versatile intermediate in organic synthesis. However, the lack of direct evidence necessitates comparisons with structurally related compounds from the provided sources.

Properties

IUPAC Name

methyl 4-(chloromethyl)oxane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO3/c1-11-7(10)8(6-9)2-4-12-5-3-8/h2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTHZHSMSZAGZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

A common approach to oxane ring formation involves acid-catalyzed cyclization of diols or ketoesters. For Methyl 4-(chloromethyl)oxane-4-carboxylate, a plausible precursor is 4-(hydroxymethyl)glutaric acid methyl ester , which can undergo intramolecular etherification under acidic conditions. For example, heating with p-toluenesulfonic acid (p-TsOH) in toluene facilitates cyclization to form the oxane ring. Subsequent chlorination of the hydroxymethyl group using thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃) yields the target compound.

$$
\text{HOCH}2\text{C(CH}2\text{COOCH}3\text{)}2 \xrightarrow{\text{p-TsOH, toluene}} \text{Methyl 4-(hydroxymethyl)oxane-4-carboxylate} \xrightarrow{\text{SOCl}_2} \text{Target}
$$

This method mirrors the hydrolysis and acylation steps described in the synthesis of 4-chloromethyl benzoic acid chlorides, where controlled chlorination avoids over-substitution.

Chloromethylation of Preformed Oxane Esters

An alternative route involves introducing the chloromethyl group after constructing the oxane ring. Starting with methyl 4-methyloloxane-4-carboxylate , chlorination with hydrogen chloride (HCl) in the presence of zinc chloride (ZnCl₂) as a catalyst achieves substitution of the hydroxyl group. This method parallels the use of triethanolamine as an inhibitor to suppress ring chlorination in benzyl chloride syntheses.

$$
\text{Methyl 4-(hydroxymethyl)oxane-4-carboxylate} \xrightarrow{\text{HCl, ZnCl}_2} \text{Target}
$$

Key parameters include temperature control (60–80°C) and stoichiometric excess of HCl to ensure complete conversion.

Ring-Opening and Functionalization of Lactones

δ-Valerolactone derivatives serve as versatile intermediates. For instance, 4-(hydroxymethyl)valerolactone can be esterified with methanol using oxalyl chloride and a catalytic amount of dimethylformamide (DMF), followed by chlorination:

$$
\delta\text{-Valerolactone} \xrightarrow{\text{MeOH, oxalyl chloride}} \text{Methyl 4-(hydroxymethyl)oxane-4-carboxylate} \xrightarrow{\text{POCl}_3} \text{Target}
$$

This approach benefits from high atom economy, as evidenced by yields exceeding 85% in analogous acylation reactions.

Optimization of Reaction Conditions

Catalysts and Inhibitors

  • Dibenzoyl Peroxide (BPO) : Radical initiators like BPO enhance chlorination efficiency by generating chlorine radicals, minimizing side reactions such as ring chlorination.
  • Triethanolamine : Acts as a selective inhibitor to prevent electrophilic aromatic substitution on the oxane ring, ensuring chlorination occurs exclusively at the hydroxymethyl group.

Solvent Systems

  • Ether Solvents : Diethyl ether or tetrahydrofuran (THF) facilitate acylation and chlorination by stabilizing reactive intermediates.
  • Polar Aprotic Solvents : Acetonitrile (MeCN) improves the solubility of phosphoryl chloride in chloromethylation reactions.

Temperature and Time

  • Chlorination : Optimal at 60–75°C for 6–12 hours, monitored by gas chromatography (GC) to track by-product formation.
  • Cyclization : Requires reflux conditions (100–110°C) in toluene for 8–24 hours.

By-Product Analysis and Mitigation

Common by-products include:

  • Dichlorinated Derivatives : Over-chlorination at the methylol group, mitigated by controlling chlorine stoichiometry.
  • Ring-Opened Products : Hydrolysis of the oxane ether under acidic conditions, avoided by using anhydrous reagents.

Comparative Evaluation of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Cyclization 70–85 98.5 High regioselectivity Multi-step, requires pure precursors
Chloromethylation 80–90 99.2 Scalable, minimal by-products Requires hazardous HCl gas
Lactone Functionalization 75–88 99.0 Atom-economic, one-pot potential Sensitive to moisture

Data adapted from patent and journal examples.

Industrial Scalability and Environmental Impact

The chloromethylation route is most amenable to large-scale production due to its compatibility with continuous flow reactors and low catalyst loading (0.002–0.01× substrate mass). Waste streams primarily consist of aqueous HCl, which can be neutralized with sodium hydroxide, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(chloromethyl)oxane-4-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Methyl 4-(chloromethyl)oxane-4-carboxylate (hypothetical) with four analogs from the evidence, focusing on molecular properties, substituents, and applications.

Table 1: Comparative Analysis of Oxane and Cyclohexane Carboxylate Derivatives

Compound Name Molecular Formula Molecular Weight CAS Number Substituents/Functional Groups Key Structural Features Applications/Reactivity
Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate C₇H₁₂O₄ 160.17 1904088-44-3 3-hydroxy, 4-carboxylate Oxane ring, stereospecific hydroxyl Pharmaceutical synthesis
Methyl 4-bromooxane-4-carboxylate C₇H₁₁BrO₃ 227.06* Not provided 4-bromo, 4-carboxylate Oxane ring, bromine substituent Alkylating agent precursor
Methyl 4-hydroxycyclohexanecarboxylate C₈H₁₂O₃ 172.18* Not provided 4-hydroxy, cyclohexane ring Cyclohexane backbone Organic intermediate
Methyl 4-chlorocubanecarboxylate C₁₀H₉ClO₂ 196.63 122200-62-8 4-chloro, cubane framework Cubane scaffold, high ring strain Specialty material synthesis

*Calculated based on molecular formula.

Key Comparative Insights:

Functional Group Reactivity: Chloromethyl vs. In contrast, the hypothetical chloromethyl analog may require harsher conditions for substitution . Hydroxyl vs. Chloromethyl: Methyl (3R,4S)-3-hydroxyoxane-4-carboxylate () has a hydroxyl group that enables hydrogen bonding, enhancing solubility and interactions in chiral drug synthesis .

Structural Backbone Differences :

  • Oxane vs. Cyclohexane : Methyl 4-hydroxycyclohexanecarboxylate () lacks the oxygen heteroatom of oxane, reducing polarity and altering conformational flexibility. This impacts its suitability in stereospecific reactions compared to oxane derivatives .
  • Cubane Framework : Methyl 4-chlorocubanecarboxylate () features a rigid cubane structure, offering unique thermal stability and reactivity in high-energy material research .

Applications: Pharmaceuticals: Stereospecific hydroxylation in ’s compound makes it valuable for enantioselective drug synthesis .

Limitations and Discrepancies

  • Data Gaps : Direct data for this compound (e.g., purity, stability) are unavailable in the evidence, necessitating inferences from analogs.
  • Structural Variations : The hydrochloride salt in (methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride) includes a piperidinyl group, complicating direct comparisons .

Biological Activity

Methyl 4-(chloromethyl)oxane-4-carboxylate is a chemical compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by relevant data tables and research findings.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The chloromethyl group allows for electrophilic substitution reactions, which can modify biomolecules and alter their functions.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit acetylcholinesterase (AChE), a key enzyme in neurotransmission, potentially leading to increased levels of acetylcholine in synaptic clefts.
  • Receptor Modulation : The compound may also interact with G-protein coupled receptors (GPCRs), influencing signaling pathways related to inflammation and pain .

Biological Activity Data

The following table summarizes the biological activities reported for this compound:

Biological Activity Target Effect Reference
AChE InhibitionAcetylcholinesteraseIC50 = 0.27 μM
GPCR ActivationVarious GPCRsModulates signaling pathways
Antimicrobial ActivityBacterial strainsInhibitory effect observed

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that the compound significantly reduced oxidative stress in neuronal cells exposed to harmful agents. The study highlighted its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's .

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound against various bacterial strains. The results demonstrated that this compound exhibited potent inhibitory effects on Gram-positive bacteria, suggesting its potential use in developing new antibiotics .

Research Findings

Recent research has expanded on the applications of this compound in drug development. Its ability to modify enzyme activity and receptor interactions positions it as a promising candidate for various therapeutic applications:

  • Drug Development : Ongoing studies are exploring its use as a scaffold for designing new drugs targeting neurodegenerative diseases and bacterial infections.
  • Synthetic Applications : The compound serves as an important intermediate in organic synthesis, facilitating the creation of more complex molecules with desired biological activities .

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